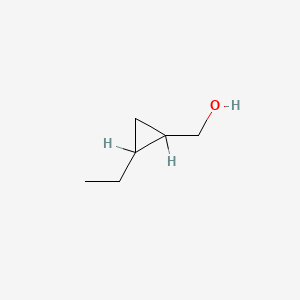

(2-ethylcyclopropyl)methanol

描述

Structure

3D Structure

属性

CAS 编号 |

37882-55-6 |

|---|---|

分子式 |

C6H12O |

分子量 |

100.16 g/mol |

IUPAC 名称 |

[(1R,2R)-2-ethylcyclopropyl]methanol |

InChI |

InChI=1S/C6H12O/c1-2-5-3-6(5)4-7/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI 键 |

BGKKZLRPGJYFIP-RITPCOANSA-N |

SMILES |

CCC1CC1CO |

手性 SMILES |

CC[C@@H]1C[C@H]1CO |

规范 SMILES |

CCC1CC1CO |

其他CAS编号 |

31915-75-0 37882-55-6 |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Reactivity and Mechanistic Investigations of 2 Ethylcyclopropyl Methanol and Its Derivatives

Cationic Rearrangements in Cyclopropylmethanol (B32771) Systems

The generation of a carbocation adjacent to a cyclopropane (B1198618) ring, typically through the protonation of the hydroxyl group of (2-ethylcyclopropyl)methanol followed by the loss of water, initiates a cascade of potential rearrangements. These transformations are driven by the desire to alleviate the inherent strain of the three-membered ring and to form more stable carbocationic intermediates.

Cyclopropylcarbinyl to Cyclopropylcarbinyl Rearrangements

The initial formation of the (2-ethylcyclopropyl)methyl cation can be followed by a degenerate rearrangement known as the cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement. In this process, the carbocationic center shifts from the exocyclic methylene (B1212753) group to one of the ring carbons, leading to an equilibrium between structurally similar, yet distinct, cationic intermediates. This type of rearrangement has been observed in various cyclopropylmethanol systems, often facilitated by the formation of a stabilized cyclopropyl (B3062369) cation. tubitak.gov.tr The stereochemistry of the cyclopropyl cation plays a crucial role in these rearrangements. tubitak.gov.tr

While specific experimental data for the cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement of this compound is not extensively documented in readily available literature, the principles governing these transformations in analogous systems provide a framework for understanding its likely behavior. The ethyl substituent on the cyclopropane ring would be expected to influence the relative stabilities of the possible cationic intermediates, thereby directing the equilibrium of the rearrangement.

Cyclopropyl to Allylcarbinyl Rearrangements

A more profound and synthetically significant rearrangement that this compound can undergo involves the ring-opening of the cyclopropylcarbinyl cation to form a more stable, delocalized allylcarbinyl (homoallylic) cation. This transformation is a classic example of a pericyclic reaction and is a key step in many synthetic methodologies. rsc.org The driving force for this rearrangement is the relief of the significant ring strain inherent in the cyclopropane ring.

In the case of the (2-ethylcyclopropyl)methyl cation, this rearrangement would lead to the formation of a substituted homoallylic cation. The subsequent capture of this cation by a nucleophile, such as water or the conjugate base of the acid used to initiate the reaction, would result in the formation of a homoallylic alcohol. The regiochemistry of the resulting double bond and the position of the hydroxyl group are dictated by the structure of the intermediate allylcarbinyl cation.

Ring-Opening Reactions of the Cyclopropyl Moiety

The strained C-C bonds of the cyclopropane ring in this compound are susceptible to cleavage under various conditions, particularly in the presence of electrophiles. These ring-opening reactions provide a versatile route to functionalized acyclic compounds.

Electrophilic Ring Opening Mechanisms

The reaction of this compound with electrophiles, such as halogens (e.g., Br₂) or strong acids (e.g., HBr), can initiate the opening of the cyclopropane ring. The mechanism typically involves the initial attack of the electrophile on the cyclopropane ring, leading to the formation of a carbocationic intermediate. This intermediate is then trapped by a nucleophile present in the reaction mixture.

For instance, the reaction with HBr would likely proceed via protonation of the cyclopropane ring, followed by attack of the bromide ion on one of the ring carbons, leading to the cleavage of a C-C bond and the formation of a halogenated acyclic alcohol. The presence of the hydroxyl group can also influence the reaction pathway, potentially participating in the reaction as an internal nucleophile under certain conditions.

Regioselectivity and Stereospecificity in Ring Opening

The regioselectivity of the electrophilic ring-opening of this compound is a critical aspect, determining which of the C-C bonds in the cyclopropane ring is cleaved. This selectivity is influenced by both steric and electronic factors. The ethyl group on the cyclopropane ring will sterically hinder the approach of the electrophile to the adjacent carbons. Electronically, the stability of the resulting carbocationic intermediate plays a crucial role. acs.org In general, the ring will open to form the more stable carbocation.

Functional Group Transformations of the Primary Alcohol Group

The primary alcohol functionality in this compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a variety of derivatives while potentially preserving the cyclopropyl moiety.

Standard transformations of the primary alcohol group include oxidation, esterification, and etherification.

| Transformation | Reagent/Conditions | Product |

| Oxidation | Pyridinium (B92312) chlorochromate (PCC), CH₂Cl₂ | (2-ethylcyclopropyl)carbaldehyde |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | (2-ethylcyclopropyl)carboxylic acid | |

| Esterification | Acetic anhydride (B1165640), pyridine | (2-ethylcyclopropyl)methyl acetate |

| Benzoyl chloride, pyridine | (2-ethylcyclopropyl)methyl benzoate | |

| Etherification | 1. NaH, THF2. CH₃I | 1-(methoxymethyl)-2-ethylcyclopropane |

This table presents expected products based on general reactions of primary alcohols. Specific yields and reaction conditions for this compound may vary.

Oxidation of this compound with mild oxidizing agents such as pyridinium chlorochromate (PCC) is expected to yield the corresponding aldehyde, (2-ethylcyclopropyl)carbaldehyde. libretexts.orgchemistrysteps.comorganicchemistrytutor.comorganic-chemistry.orgmsu.edu Stronger oxidizing agents, like Jones reagent, would likely lead to the formation of (2-ethylcyclopropyl)carboxylic acid.

Esterification can be readily achieved by reacting this compound with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of a suitable catalyst or base. cetjournal.itlibretexts.orgorganic-chemistry.orgorganic-chemistry.org For example, reaction with acetic anhydride would produce (2-ethylcyclopropyl)methyl acetate.

Etherification , such as the Williamson ether synthesis, can be employed to convert the primary alcohol into an ether. byjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This typically involves deprotonation of the alcohol with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide.

These functional group transformations are generally expected to proceed without affecting the cyclopropane ring, provided that reaction conditions are carefully controlled to avoid acidic environments that could induce ring-opening.

Conversion to Homoallylic Halides

The transformation of cyclopropyl methanols, such as this compound, into homoallylic halides is a well-documented and synthetically valuable reaction. This process is characterized by a distinctive molecular rearrangement known as the cyclopropylcarbinyl-homoallylic rearrangement.

The reaction is typically initiated by converting the hydroxyl group into a good leaving group, often through protonation with a strong acid or reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The departure of the leaving group generates a primary carbocation adjacent to the cyclopropane ring, the cyclopropylcarbinyl cation.

This cation is highly unstable and rapidly rearranges. The strain of the three-membered ring facilitates the cleavage of one of the internal C-C bonds. This ring-opening process relieves the ring strain and results in the formation of a more stable, delocalized homoallylic carbocation. The nucleophilic halide ion (e.g., Cl⁻, Br⁻) then attacks this cation to yield the final homoallylic halide product. Due to the ethyl substituent, the initial cyclopropylcarbinyl cation is chiral, and the subsequent rearrangement and nucleophilic attack can lead to a mixture of stereoisomers. The regioselectivity of the halide addition is dictated by the structure of the intermediate homoallylic cation.

The mechanism involves the formation of non-classical carbocations, and the interconversion between cyclopropylcarbinyl, cyclobutyl, and homoallyl cations is a key feature of this chemistry. nih.gov The specific products formed can be influenced by the reaction conditions and the stereochemistry of the starting alcohol. tubitak.gov.trresearchgate.net

| Starting Material | Reagent(s) | Typical Conditions | Major Product(s) |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), 0 °C to RT | 1-Chloro-3-hexene (mixture of E/Z isomers) |

| This compound | Phosphorus Tribromide (PBr₃) | Inert solvent (e.g., Et₂O), 0 °C | 1-Bromo-3-hexene (mixture of E/Z isomers) |

| This compound | Concentrated HCl | Aqueous or organic solvent | 1-Chloro-3-hexene |

Oxidation and Reduction Pathways

The primary alcohol functionality of this compound allows for straightforward oxidation to yield either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, preventing further oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are highly effective for this transformation. wikipedia.orgtcichemicals.comchemistryhall.comorganic-chemistry.orgnrochemistry.comlibretexts.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgtcichemicals.comchemistryhall.comnrochemistry.comorganic-chemistry.org These methods are known for their mildness and high yields, preserving the delicate cyclopropane ring. wikipedia.orgorganic-chemistry.org

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective choice for this transformation. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgreactionrepo.comchemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is rapidly hydrated and further oxidized under the aqueous acidic conditions. wikipedia.orgorganic-chemistry.org

| Target Product | Reagent(s) | Typical Conditions | Product Name |

|---|---|---|---|

| Aldehyde | PCC, CH₂Cl₂ | Anhydrous, Room Temperature | (2-ethylcyclopropyl)carboxaldehyde |

| Aldehyde | 1) (COCl)₂, DMSO 2) Et₃N | Anhydrous, CH₂Cl₂, -78 °C to RT | (2-ethylcyclopropyl)carboxaldehyde |

| Carboxylic Acid | CrO₃, H₂SO₄, Acetone | 0 °C to Room Temperature | 2-ethylcyclopropanecarboxylic acid |

Reduction Pathways: As this compound is already in a reduced state (an alcohol), "reduction pathways" typically refer to the reduction of its oxidized derivatives back to the alcohol. For instance, (2-ethylcyclopropyl)carboxaldehyde can be readily reduced back to this compound using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Carbon-Carbon Bond Cleavage in Substituted Cyclopropyl Systems

The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to cleavage under various conditions. In systems like this compound, the presence of the alcohol group can facilitate this cleavage, particularly under acidic conditions that promote carbocation formation.

When this compound is treated with acid, the protonated hydroxyl group can depart as water, forming the cyclopropylcarbinyl cation. As discussed in section 3.3.1, this cation primarily rearranges to a homoallylic cation via cleavage of a distal C-C bond (a bond not connected to the carbinyl carbon). This is the most common pathway for C-C bond cleavage in this system.

However, cleavage of the vicinal C-C bond (a bond connected to the carbinyl carbon) can also occur, leading to different rearranged products. The specific bond that cleaves can be influenced by the substitution pattern on the ring and the stability of the resulting carbocation intermediates. The ethyl group on the cyclopropane ring will influence the regiochemistry of the ring-opening by affecting the relative stability of the possible cationic intermediates.

Lewis Acid Mediated Transformations Involving Cyclopropyl Groups

Lewis acids play a significant role in mediating the transformations of cyclopropylmethanol systems. They function by coordinating to the oxygen atom of the hydroxyl group, effectively making it a much better leaving group. This facilitates the formation of the cyclopropylcarbinyl cation under milder conditions than those required with Brønsted acids.

For example, treatment of a cyclopropyl carbinol with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can initiate rearrangement reactions. rsc.orgresearchgate.netnih.gov The Lewis acid-alcohol adduct readily loses the [BF₃OH]⁻ group to generate the key cyclopropylcarbinyl cation. This cation can then undergo the characteristic ring-opening to form a homoallylic system or, in some cases, rearrange to a cyclobutanol (B46151) derivative via ring expansion. The course of the reaction—whether it leads to homoallylic products or cyclobutane (B1203170) structures—is highly dependent on the substrate's structure and the specific Lewis acid employed. researchgate.net

| Starting Material | Lewis Acid | Plausible Intermediate | Potential Product Type(s) |

|---|---|---|---|

| This compound | BF₃·OEt₂ | Cyclopropylcarbinyl cation | Homoallylic fluorides, Ring-expanded cyclobutanols |

| This compound | TiCl₄ | Cyclopropylcarbinyl cation | Homoallylic chlorides, Rearranged products |

| This compound | SnCl₄ | Cyclopropylcarbinyl cation | Homoallylic chlorides, Rearranged products |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethylcyclopropyl Methanol and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural map of (2-ethylcyclopropyl)methanol can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the cyclopropyl (B3062369) ring, and the hydroxymethyl group. The ethyl group would present as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. The protons on the three-membered ring and the methylene protons of the methanol (B129727) group would appear in the upfield region, often as complex multiplets due to intricate spin-spin coupling.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the two carbons of the ethyl group, the three carbons of the cyclopropane (B1198618) ring, and the carbon of the hydroxymethyl group. The chemical shifts of sp³-hybridized carbons typically appear in the range of 0-90 ppm. sapub.org The specific shifts are influenced by the substitution and strain of the cyclopropyl ring.

Table 1: Expected ¹H and ¹³C NMR Data for this compound Note: Specific chemical shift values (δ) are predictive and can vary based on solvent and experimental conditions. Data is based on typical ranges for similar functional groups.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) & Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | ~0.9 (triplet) | ~10-15 |

| CH₂ (ethyl) | ~1.2-1.4 (quartet) | ~15-25 |

| CH (cyclopropyl, C1) | ~0.5-1.0 (multiplet) | ~15-25 |

| CH (cyclopropyl, C2) | ~0.5-1.0 (multiplet) | ~10-20 |

| CH₂ (cyclopropyl, C3) | ~0.2-0.8 (multiplet) | ~5-15 |

| CH₂OH | ~3.3-3.6 (doublet or multiplet) | ~60-70 |

| OH | Broad singlet | N/A |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the bonding network and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. acs.orgrsc.org For this compound, COSY would show a cross-peak between the methyl and methylene protons of the ethyl group. It would also map the couplings between the protons on the cyclopropyl ring and the adjacent protons on the ethyl and hydroxymethyl substituents, confirming their connectivity. acs.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). capes.gov.br This technique allows for the definitive assignment of each carbon signal by linking it to its attached proton(s). For instance, the carbon signal for the hydroxymethyl group would show a cross-peak to the corresponding methylene protons in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). capes.gov.br This is crucial for connecting the individual spin systems identified by COSY. Key HMBC correlations would include those between the ethyl group protons and the cyclopropyl ring carbons, and between the hydroxymethyl protons and the cyclopropyl ring carbons, thereby piecing together the entire molecular structure.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlated Nuclei | Expected Key Correlations for this compound | Purpose |

| COSY | ¹H – ¹H | - CH₃ protons with CH₂ protons of the ethyl group.- Cyclopropyl protons with adjacent ethyl and CH₂OH protons. | Establishes proton coupling networks within functional groups. |

| HSQC | ¹H – ¹³C (1-bond) | - Each proton signal with its directly attached carbon signal. | Assigns carbon signals based on attached protons. |

| HMBC | ¹H – ¹³C (2-3 bonds) | - Ethyl protons with C1 and C2 of the cyclopropyl ring.- CH₂OH protons with C1 of the cyclopropyl ring. | Connects the different functional groups to build the complete molecular skeleton. |

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₆H₁₂O, which corresponds to a theoretical exact mass that can be precisely calculated and compared against the experimental value to confirm the elemental composition.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample and confirming its molecular weight. A pure sample of this compound would ideally show a single peak in the liquid chromatogram. The mass spectrum associated with this peak would display the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, confirming the molecular mass of the compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. To perform this analysis, a single, high-quality crystal of the compound or a suitable solid derivative is required. The analysis provides precise bond lengths, bond angles, and torsional angles.

For this compound, this technique would be invaluable for definitively establishing the relative stereochemistry of the substituents on the cyclopropane ring (i.e., whether the ethyl and hydroxymethyl groups are cis or trans to each other). If a chiral resolution is performed and a suitable crystal is obtained, X-ray crystallography can also determine the absolute configuration. Currently, no public X-ray crystal structure data for this compound is available.

Theoretical and Computational Studies on 2 Ethylcyclopropyl Methanol Systems

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the potential energy surfaces of chemical reactions. chemrxiv.org By modeling the structures of reactants, transition states, and products, these methods can map out the energetic profiles of reaction pathways, providing crucial insights into reaction feasibility and kinetics. For systems involving (2-ethylcyclopropyl)methanol, these calculations are particularly valuable for studying the characteristic rearrangements of the cyclopropylcarbinyl moiety.

Semiempirical and Ab Initio Methods for Mechanistic Insights

Semiempirical and ab initio methods represent two foundational approaches in computational chemistry for exploring reaction mechanisms. Ab initio methods solve the Schrödinger equation from first principles, without experimental parameters, offering a high degree of accuracy, though often at a significant computational cost. acs.org In contrast, semiempirical methods simplify these calculations by incorporating parameters derived from experimental data, allowing for the study of larger molecular systems. acs.org

In the context of cyclopropylcarbinyl systems, ab initio calculations have been instrumental in understanding fundamental processes like the ring-opening of the cyclopropylcarbinyl radical. Early studies using methods such as the Hartree-Fock (HF) theory with various basis sets, and more advanced methods like Møller-Plesset perturbation theory (MP2), have provided estimates for the activation barriers of these reactions. For instance, calculations on the ring-opening of substituted cyclopropylcarbinyl radicals have shown how substituents affect the reaction kinetics, often through steric interactions. researchgate.net While direct ab initio studies on this compound are not extensively documented, the principles derived from studies on the parent cyclopropylcarbinyl radical and its methylated analogs are directly applicable. The ethyl group in this compound is expected to influence the stability of radical or cationic intermediates and transition states, a factor that can be quantitatively assessed using these computational methods.

The following table presents calculated barrier heights for the ring-opening of substituted cyclopropylcarbinyl radicals using different levels of theory, illustrating the impact of substitution and computational method on the predicted reaction energetics.

| Radical Species | Method | Basis Set | Calculated Barrier Height (kcal/mol) |

| Cyclopropylcarbinyl | UHF | 6-31G | 9.9 |

| Cyclopropylcarbinyl | PMP2 | 6-31G | 8.3 |

| Cyclopropylcarbinyl | G2 | - | 7.8 |

| 1-Methylcyclopropylcarbinyl | PMP2 | 6-31G | 7.1 |

| cis-2-Methylcyclopropylcarbinyl | PMP2 | 6-31G | 9.1 |

| trans-2-Methylcyclopropylcarbinyl | PMP2 | 6-31G* | 8.8 |

Data sourced from studies on substituted cyclopropylcarbinyl radicals. The ethyl group in this compound would be expected to have an electronic and steric influence on these values.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Selectivity

Density Functional Theory (DFT) has become a workhorse in computational organic chemistry, offering a balance between accuracy and computational efficiency that makes it well-suited for studying complex reaction mechanisms. DFT methods calculate the electronic energy of a system based on its electron density, and they have proven to be highly effective in predicting the geometries and energies of transition states and intermediates. youtube.com

For reactions involving this compound, which can proceed through cationic intermediates, DFT is particularly powerful for elucidating the factors that control reaction pathways and selectivity. For example, in the nucleophilic substitution of substituted cyclopropylcarbinols, DFT calculations have been used to investigate the nature of the carbocationic intermediates. chemrxiv.org Studies have shown that the stereoselectivity of these reactions is highly dependent on the stability of cyclopropylcarbinyl (CPC) cations relative to their rearranged homoallylic cation counterparts. chemrxiv.org

DFT calculations can map the potential energy surface, revealing that for certain substrates, direct nucleophilic attack on the CPC cation is kinetically favored, leading to a stereospecific outcome. However, for other substrates, rearrangement to homoallylic cations can become competitive, leading to a loss of stereoselectivity. The ethyl substituent on the cyclopropane (B1198618) ring of this compound would play a critical role in the relative energies of these intermediates and the barriers for their interconversion. DFT provides the means to quantify these effects, thereby explaining and predicting the product distribution.

Orbital Topology and Electronic Structure Analysis

The reactivity and stability of molecules are fundamentally governed by the distribution and energy of their electrons, which are described by molecular orbitals. The analysis of these orbitals, particularly the frontier molecular orbitals (FMOs), provides a powerful qualitative and quantitative framework for understanding chemical reactions.

Analysis of HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wuxiapptec.com The energy gap between the HOMO and LUMO is a critical parameter: a smaller gap generally indicates higher reactivity. researchgate.net

In reactions involving this compound, the nature of the HOMO and LUMO of the molecule and any reactive intermediates is key to understanding its behavior. For instance, in a reaction where the alcohol is protonated and leaves as water to form a cyclopropylcarbinyl cation, the LUMO of this cation will be the primary site for nucleophilic attack. The energy and spatial distribution of this LUMO, which will be influenced by the ethyl substituent, will determine the regioselectivity and stereoselectivity of the nucleophile's approach. Computational methods can readily calculate and visualize these frontier orbitals, providing a clear picture of the likely sites of reaction.

| Molecular Species | Orbital | Typical Energy Range (eV) | Significance in Reactions of this compound |

| This compound | HOMO | -10 to -12 | Location of highest energy electrons, often involved in initial interactions with electrophiles. |

| This compound | LUMO | +2 to +4 | Lowest energy empty orbital, site of attack by nucleophiles if a suitable leaving group is present. |

| (2-ethylcyclopropyl)carbinyl cation | LUMO | -5 to -7 | Low-energy, accessible orbital that readily accepts electrons from a nucleophile, driving the reaction. |

Note: These energy values are illustrative and would vary depending on the specific computational method and basis set used.

Influence of Secondary Orbital Interactions

Secondary orbital interactions (SOIs) are through-space interactions between orbitals that are not directly involved in the bond-forming or bond-breaking processes of a reaction. nih.gov These interactions, though weaker than the primary HOMO-LUMO interactions, can have a profound influence on the stability of transition states and, consequently, on the stereoselectivity of a reaction. researchgate.net

A classic example of SOIs is in Diels-Alder reactions, where the endo transition state is often favored due to stabilizing interactions between the p-orbitals of the diene and the substituent on the dienophile. nih.gov In reactions of cyclopropyl (B3062369) systems, similar interactions can occur. For example, in the cycloaddition of cyclopropene, stabilizing interactions between the C-H bonds of the cyclopropane ring and the π-system of the reaction partner can favor one stereochemical outcome over another. nih.gov For a molecule like this compound, during a reaction that involves the formation of a cationic center adjacent to the ring, there can be stabilizing hyperconjugative interactions between the filled Walsh orbitals of the cyclopropane ring and the empty p-orbital of the carbocation. The orientation of the ethyl group could influence the extent of these secondary interactions, potentially directing the stereochemical course of the reaction.

Computational Prediction of Stereochemical Outcomes

One of the most significant applications of computational chemistry in organic synthesis is the prediction of stereochemical outcomes. rsc.org By accurately calculating the energies of diastereomeric transition states, it is often possible to predict which stereoisomer of a product will be formed preferentially. The difference in the free energy of activation (ΔΔG‡) between two competing transition states is directly related to the ratio of the products at a given temperature. A difference of just 1.4 kcal/mol at room temperature corresponds to a product ratio of approximately 90:10.

As discussed previously, DFT calculations have been successfully employed to understand the loss of stereoselectivity in the nucleophilic substitution of certain cyclopropylcarbinols. chemrxiv.org By computing the energy barriers for both direct nucleophilic attack on the initially formed carbocation and for the rearrangement of this cation prior to attack, a quantitative prediction of the diastereomeric ratio can be made. For this compound, such a computational study would involve:

Generating the (2-ethylcyclopropyl)carbinyl cation intermediate.

Locating the transition states for nucleophilic attack on this cation to form the different possible stereoisomers.

Locating the transition states for the rearrangement of the cation (e.g., via ring-opening to a homoallylic cation).

Calculating the free energies of all relevant transition states.

Conformational Landscape Analysis

The conformational landscape of this compound is primarily defined by the rotational possibilities around the single bond connecting the hydroxymethyl group to the cyclopropane ring and the bond between the ethyl group and the ring. Computational studies, typically employing methods like Density Functional Theory (DFT), are essential to explore the potential energy surface of this molecule and identify its stable conformers. nih.gov These analyses reveal the preferred spatial arrangements of the substituents, which are governed by a delicate balance of steric hindrance, electronic interactions, and intramolecular forces.

Rotational Isomers (Rotamers) of the Hydroxymethyl Group

The rotation of the hydroxymethyl (-CH₂OH) group relative to the cyclopropane ring leads to various conformers. The stability of these rotamers is influenced by the interaction between the hydroxyl group, the ethyl group, and the cyclopropane ring. Theoretical models suggest that conformations that minimize steric clash and optimize electronic interactions are energetically favored. nih.govsmu.edu

For instance, in substituted cyclopropanes, the orientation of a substituent can be influenced by the electronic nature of the cyclopropane ring's Walsh orbitals. nih.gov The interactions between the orbitals of the substituent and the ring can lead to specific preferred geometries. In the case of this compound, the orientation of the C-O bond of the methanol (B129727) moiety relative to the plane of the cyclopropane ring is a critical factor.

A simplified representation of the potential energy surface for the rotation around the C(ring)-C(methanol) bond would likely show distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. The relative energies of these conformers are influenced by the steric bulk of the ethyl group on the adjacent carbon of the cyclopropane ring.

To illustrate the expected energetic differences between potential conformers, a hypothetical data table based on computational studies of similar small molecules is presented below. The dihedral angle is defined by H-C(ring)-C(methanol)-O.

Table 1: Hypothetical Relative Energies of this compound Rotamers (Hydroxymethyl Rotation)

| Conformer | Dihedral Angle (H-C(ring)-C(methanol)-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.5 - 1.5 |

| Eclipsed 1 | 0° | 3.0 - 4.0 |

| Gauche 2 | -60° | 0.5 - 1.5 |

Note: This data is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations for this compound.

Orientation of the Ethyl Group

Combined Conformational Analysis

A full conformational landscape analysis would involve mapping the potential energy surface as a function of both the hydroxymethyl and ethyl group rotations. This multidimensional analysis would reveal the global minimum energy conformation, as well as other low-energy conformers that may be populated at room temperature. The energy barriers between these conformers would also be determined, providing insight into the flexibility of the molecule.

Table 2: List of Compounds

| Compound Name |

|---|

Emerging Applications in Academic Research and Advanced Material Science

(2-ethylcyclopropyl)methanol as a Versatile Synthetic Intermediate

This compound serves as a valuable and versatile intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of two key functional components: the hydroxyl group, which allows for a variety of classical transformations, and the strained cyclopropyl (B3062369) ring, which can participate in unique ring-opening and rearrangement reactions.

Organic building blocks are fundamental components used to construct larger, more intricate molecular structures in fields like pharmaceuticals and materials science. cymitquimica.com this compound is an exemplary building block, providing a three-dimensional scaffold that is desirable for creating molecules with specific spatial arrangements. The defined stereochemistry of the ethyl-substituted cyclopropane (B1198618) ring allows for the precise construction of target molecules, which is a critical aspect of modern drug discovery and materials design.

The utility of this compound as a building block is demonstrated by its incorporation into larger molecules through reactions at the hydroxyl group or by transformations involving the cyclopropane ring. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for substitution reactions, or used in esterification and etherification processes. These modifications allow for the covalent linking of the (2-ethylcyclopropyl)methyl fragment to other molecular scaffolds. The inherent three-dimensionality of this building block is a key feature, as increased sp3 character and complex 3D structures are often correlated with improved clinical outcomes for pharmaceutical compounds.

Table 1: Potential Transformations of this compound as a Building Block

| Starting Material | Reagents | Product | Application |

| This compound | PCC, CH₂Cl₂ | (2-ethylcyclopropyl)carbaldehyde | Intermediate for C-C bond formation |

| This compound | Jones Reagent | (2-ethylcyclopropyl)carboxylic acid | Amide coupling, ester synthesis |

| This compound | TsCl, Pyridine | (2-ethylcyclopropyl)methyl tosylate | Substrate for nucleophilic substitution |

| This compound | Acetic Anhydride (B1165640) | (2-ethylcyclopropyl)methyl acetate | Protecting group, prodrug motif |

Molecular scaffolds form the core structure of a molecule, upon which various functional groups can be appended to create a library of related compounds. This compound is an ideal precursor for designing novel molecular scaffolds due to its rigid cyclopropane core. mdpi.com This rigidity helps to pre-organize appended functional groups in a defined spatial orientation, which is crucial for studying structure-activity relationships in medicinal chemistry.

A key strategy in modern synthesis is the use of bifunctional building blocks in divergent synthesis to rapidly generate molecular diversity. nih.gov this compound fits this description, as both the hydroxyl group and the cyclopropane ring can be selectively functionalized. This allows for the creation of diverse compound libraries from a single, common precursor. For example, the hydroxyl group can be used as a handle to attach the scaffold to a solid support for combinatorial synthesis, while the cyclopropane ring's reactivity can be exploited in subsequent steps to introduce further complexity.

Exploration of Cyclopropylmethanol (B32771) Scaffolds in Derivative Design

The development of new molecules with tailored properties relies on the ability to synthesize derivatives and understand how structural changes impact reactivity. The cyclopropylmethanol scaffold is an excellent platform for such explorations.

The reactivity of the cyclopropane ring is highly dependent on its substitution pattern. mdpi.com By modifying the ethyl and hydroxymethyl groups of this compound, a wide range of novel derivatives with tunable reactivity can be synthesized. For instance, the introduction of electron-withdrawing groups can activate the cyclopropane ring towards nucleophilic attack, while electron-donating groups can stabilize adjacent carbocations formed during ring-opening reactions.

Strategies for synthesizing such derivatives often employ transition metal catalysis, which can enable transformations that are otherwise difficult to achieve. nih.gov For example, cobalt-catalyzed cyclopropanation reactions can be used to generate diverse cyclopropane scaffolds. nih.gov Subsequent derivatization of the functional groups on these scaffolds allows for fine-tuning of their electronic and steric properties, thereby controlling their reactivity in subsequent chemical transformations.

Table 2: Examples of Derivatives with Tunable Reactivity

| Derivative | Modifying Group | Expected Change in Reactivity |

| (2-ethyl-1-fluorocyclopropyl)methanol | Fluorine (electron-withdrawing) | Increased susceptibility to ring-opening |

| (2-ethyl-1-aminocyclopropyl)methanol | Amine (electron-donating) | Stabilization of adjacent positive charge |

| [2-(1-hydroxyethyl)cyclopropyl]methanol | Additional hydroxyl group | Altered polarity and hydrogen bonding |

Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal of organic chemistry. acs.org Substituted cyclopropyl systems are excellent models for these investigations. The strain energy of the cyclopropane ring is sensitive to the electronic effects of substituents, which in turn influences the activation barriers for ring-opening and rearrangement reactions.

Computational studies have revealed critical links between the structure and reactivity of cyclopropyl ketones, showing how substituents influence the stability of intermediates and transition states. acs.org For example, aromatic substituents can stabilize radical intermediates through conjugation, enhancing reactivity. acs.org In the case of this compound and its derivatives, the ethyl group's steric and electronic contributions can be systematically studied. By synthesizing a series of analogs with different alkyl or functional groups at the 2-position, researchers can develop quantitative structure-reactivity relationships (QSRRs). chemrxiv.orgchemrxiv.org These models can predict the reactivity of new compounds and guide the design of future synthetic targets.

Research Tool for Elucidating Fundamental Organic Reaction Mechanisms

The unique reactivity of the cyclopropylmethyl system makes it a powerful tool for probing organic reaction mechanisms. When a reactive intermediate, such as a carbocation or a radical, is generated on the carbon adjacent to a cyclopropane ring, it can undergo rapid rearrangement. The distribution of the resulting products provides a mechanistic fingerprint of the intermediate.

A well-known application is the use of cyclopropylmethanol derivatives as "radical clocks." For instance, 2-methylcyclopropanemethanol (B1266199) has been employed to investigate microsomal cytochrome P-450 hydroxylation reactions. chemdad.com The rate of the radical-mediated ring-opening of the cyclopropylmethyl system is known. If a reaction involving this moiety produces ring-opened products, it provides evidence for the existence of a radical intermediate and allows for an estimation of its lifetime. This compound can be used in a similar fashion, with the ethyl group potentially influencing the rate of the clock reaction or the regioselectivity of ring opening.

Furthermore, the solvolysis of (2-ethylcyclopropyl)methyl derivatives can provide insight into the nature of carbocationic intermediates. The rearrangement of the cyclopropylmethyl cation to cyclobutyl and homoallyl cations is a classic problem in physical organic chemistry. Studying how the ethyl substituent influences the product distribution in these reactions can help to refine models of carbocation structure and stability. The unique reactivity of vinyl cyclopropanes in rhodium-catalyzed rearrangements further underscores the rich and complex mechanistic pathways accessible to these systems, offering fertile ground for fundamental research. chemrxiv.org

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (2-ethylcyclopropyl)methanol, and what are their mechanistic considerations?

- Methodological Answer : Synthesis typically involves cyclopropanation of allylic alcohols or esters. For example, the Simmons-Smith reaction using diethylzinc and diiodomethane can introduce the cyclopropane ring. Post-cyclopropanation, reduction of ester groups (e.g., using LiAlH₄) yields the methanol derivative. Key considerations include stereochemical control (e.g., cis/trans isomerism in the cyclopropane ring) and protecting group strategies to avoid side reactions .

- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms structural integrity, while gas chromatography-mass spectrometry (GC-MS) verifies purity .

Q. How does the cyclopropane ring influence the compound’s stability and reactivity?

- Methodological Answer : The strained cyclopropane ring increases reactivity, particularly in ring-opening reactions. For instance, electrophilic addition to the cyclopropane (e.g., with Br₂) can occur under mild conditions. Stability studies in polar solvents (e.g., methanol/water mixtures) should employ kinetic monitoring via UV-Vis spectroscopy to track degradation pathways .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodological Answer : Asymmetric cyclopropanation using chiral catalysts (e.g., Rh₂(S-DOSP)₄) achieves enantioselectivity. Computational modeling (DFT calculations) predicts transition states to optimize catalyst-substrate interactions. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess (>95% ee) .

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences). Standardized protocols (e.g., OECD guidelines for cytotoxicity assays) and meta-analysis of published data using tools like RevMan can identify confounding variables. For example, derivatives with electron-withdrawing substituents may show inconsistent antibacterial activity due to solvent polarity effects .

Q. What computational approaches predict interactions of this compound with enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like cytochrome P450. Parameterization of the cyclopropane ring’s strain energy is critical for accuracy. Validation via in vitro enzyme inhibition assays (e.g., fluorometric CYP3A4 assays) confirms computational predictions .

Data Analysis and Future Directions

Q. How can structure-activity relationship (SAR) studies optimize derivatives for specific applications?

- Methodological Answer : Systematic SAR requires synthesizing derivatives with controlled substitutions (e.g., halogenation at the ethyl group) and testing against standardized biological panels. Principal component analysis (PCA) of activity data identifies key structural determinants. For example, ethyl group elongation may enhance lipophilicity, improving blood-brain barrier penetration .

Q. What environmental impact assessments are needed for sustainable synthesis?

- Methodological Answer : Life-cycle analysis (LCA) evaluates solvent waste (e.g., replacing dichloromethane with 2-MeTHF). Biocatalytic routes using engineered enzymes (e.g., Candida antarctica lipase B) reduce energy consumption. Ecotoxicity testing (Daphnia magna assays) ensures compliance with REACH regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。